molecular formula C17H17N B10841877 2-Methyl-6-(4-phenylpent-1-ynyl)pyridine

2-Methyl-6-(4-phenylpent-1-ynyl)pyridine

Katalognummer B10841877
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: QVXDBDKPSMNGHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-6-(4-phenylpent-1-ynyl)pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring This particular compound is characterized by the presence of a methyl group at the 2-position and a phenylpentynyl group at the 6-position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(4-phenylpent-1-ynyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridine with 4-phenylpent-1-yne in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an organic solvent such as toluene or dichloromethane. The use of a palladium catalyst, such as palladium on carbon (Pd/C), can facilitate the coupling reaction between the pyridine and the alkyne .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. Industrial production often employs optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-6-(4-phenylpent-1-ynyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-methyl-6-(4-phenylpent-1-ynyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or modulator of certain enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on target proteins, thereby influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-methyl-6-(4-phenylpent-1-ynyl)pyridine is unique due to the presence of the phenylpentynyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C17H17N

Molekulargewicht

235.32 g/mol

IUPAC-Name

2-methyl-6-(4-phenylpent-1-ynyl)pyridine

InChI

InChI=1S/C17H17N/c1-14(16-10-4-3-5-11-16)8-6-12-17-13-7-9-15(2)18-17/h3-5,7,9-11,13-14H,8H2,1-2H3

InChI-Schlüssel

QVXDBDKPSMNGHQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)C#CCC(C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.